molecular formula C12H23N3O2 B1487747 3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1183091-74-8

3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one

Cat. No. B1487747
CAS RN: 1183091-74-8
M. Wt: 241.33 g/mol
InChI Key: STTHWKCFLQFYNN-UHFFFAOYSA-N
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Description

3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one, also known as OMP, is an organic compound with a wide range of applications in the scientific research field. OMP is a versatile compound used in various laboratory experiments, including the synthesis of new compounds, the study of biochemical and physiological mechanisms, and the development of new drugs and therapies. OMP is a highly versatile compound, as it can be used as a starting material for the synthesis of a variety of compounds, and its structure can be modified to produce compounds with different properties.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one is a compound that can be involved in various chemical synthesis processes, including the preparation of pharmaceuticals. For instance, the compound has been utilized in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are significant in the treatment of migraine. A convergent, stereoselective, and economical synthesis approach for such compounds has been developed, demonstrating the compound's utility in pharmaceutical chemistry (Cann et al., 2012).

Pharmacological Applications

The compound's derivatives have been explored for their pharmacological potential. For example, novel derivatives containing the piperazine moiety have been synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in behavioral tests on mice (Kumar et al., 2017). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their antitumor activities, indicating the compound's role in developing potential cancer therapies (Hakobyan et al., 2020).

Molecular Docking and SAR Analysis

The compound's derivatives have also been investigated for their binding affinities through molecular docking studies, particularly in the context of estrogen receptor interactions. Such research provides insights into the structural requirements for the biological activity of these compounds, aiding in the rational design of therapeutics with improved efficacy (Parveen et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

Studies on the luminescent properties of piperazine-substituted naphthalimides, which include structural analogs of the compound , have revealed their potential applications in developing pH probes and understanding photo-induced electron transfer processes. Such research can lead to advancements in photophysical chemistry and the development of new materials for sensing and electronic applications (Gan et al., 2003).

properties

IUPAC Name

3-amino-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-4-3-12(16)15-7-5-14(6-8-15)10-11-2-1-9-17-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHWKCFLQFYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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